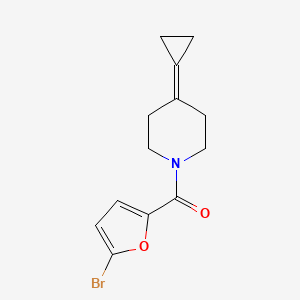

(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone

説明

(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone is a bifunctional organic compound comprising a 5-bromofuran moiety linked via a ketone bridge to a 4-cyclopropylidenepiperidine group.

特性

IUPAC Name |

(5-bromofuran-2-yl)-(4-cyclopropylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-12-4-3-11(17-12)13(16)15-7-5-10(6-8-15)9-1-2-9/h3-4H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTMORXISHOTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5-Bromofuran-2-carbonyl Chloride

The 5-bromofuran-2-carbonyl component can be prepared through multiple routes, with the acid chloride serving as a key reactive intermediate for coupling reactions.

One established approach involves the following sequence:

- Formation of (5-Bromofuran-2-yl) carbonochloridate from the corresponding carboxylic acid

- Reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride under reflux conditions

- Purification through distillation under reduced pressure

This methodology typically produces the carbonyl chloride intermediate with yields ranging from 70-85%. The reaction is generally performed in anhydrous conditions to prevent hydrolysis of the reactive acid chloride.

Alternative Preparation via Furanone Intermediates

Another viable approach involves the use of brominated furanone intermediates:

3,4-Dibromo-5-hydroxy-2(5H)-furanone + Formamide → 5-Bromopyrimidine

This reaction is typically conducted at elevated temperatures (180-185°C) with boric anhydride as a catalyst. While this approach primarily yields bromopyrimidines, the reaction conditions and intermediates can be adapted for the preparation of bromofuran derivatives.

The following reaction parameters have proven optimal:

- Temperature range: 175-185°C

- Catalyst: Boric anhydride (approximately 0.5 mole per mole of furanone)

- Reaction time: 60-90 minutes with continuous stirring

Synthesis of 4-Cyclopropylidenepiperidine Intermediates

Preparation from 4-Piperidone Derivatives

The cyclopropylidenepiperidine moiety presents a particular synthetic challenge due to the strained cyclopropylidene group. A common approach involves:

- Beginning with N-protected 4-piperidone (frequently using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups)

- Formation of the cyclopropylidene group through Wittig-type reactions

- Deprotection to yield the free amine for subsequent coupling

The Wittig reaction typically employs cyclopropyltriphenylphosphonium bromide with strong bases such as potassium tert-butoxide or sodium hexamethyldisilazide (NaHMDS).

Alternative Route via Grignard Addition

A more direct approach utilizes Grignard chemistry:

- Treatment of N-protected 4-piperidone with a suitable Grignard reagent

- Subsequent dehydration and elimination reactions to form the cyclopropylidene moiety

- Deprotection to liberate the secondary amine

This method generally requires:

- Anhydrous conditions in THF or diethyl ether

- Temperature control (typically -10°C to 10°C during addition)

- Sequential warming to 25-50°C for completion

Coupling Strategies for Amide Bond Formation

Direct Acylation with Acid Chlorides

The most straightforward approach to forming the target methanone linkage involves direct acylation:

- Reaction of 5-bromofuran-2-carbonyl chloride with 4-cyclopropylidenepiperidine

- Addition of a suitable base (typically triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the generated HCl

- Purification through crystallization or chromatography

This method typically proceeds in dichloromethane, tetrahydrofuran, or acetonitrile at temperatures ranging from 0°C to room temperature over 2-4 hours.

A representative reaction protocol includes:

- Solvent: Anhydrous THF

- Base: Triethylamine (1.5 equivalents)

- Temperature: 0°C initially, warming to room temperature

- Reaction time: 3-4 hours

- Yield: 65-75%

Coupling Reagent-Mediated Amidation

An alternative approach employs carbodiimide or related coupling reagents:

- Activation of 5-bromofuran-2-carboxylic acid with coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

- Addition of 4-cyclopropylidenepiperidine to the activated intermediate

- Purification steps to isolate the target compound

This methodology often benefits from the addition of additives such as HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance reactivity and suppress side reactions.

One-Pot Tandem Reactions for Efficient Synthesis

Tandem reactions can significantly streamline the synthesis process. A relevant approach involves:

- Generation of 5-bromofuran-2-carbonyl chloride in situ

- Addition of 4-cyclopropylidenepiperidine to the reaction mixture

- Completion of the coupling reaction in a single vessel

This approach has proven effective for similar compounds, reducing the number of isolation and purification steps while maintaining good yields.

Purification and Analysis Techniques

Crystallization Approaches

Purification of the target compound can be effectively achieved through crystallization:

- Dissolution in a minimal volume of warm solvent (typically ethyl acetate or dichloromethane)

- Addition of an anti-solvent (commonly hexane or petroleum ether)

- Controlled cooling to induce crystallization

- Filtration and drying under vacuum

This method typically yields material with >98% purity when properly executed.

Chromatographic Purification

Column chromatography serves as an alternative purification strategy:

- Silica gel stationary phase

- Gradient elution using hexane/ethyl acetate or dichloromethane/methanol systems

- Fraction collection and solvent removal

- Characterized by TLC (thin-layer chromatography) monitoring

The following solvent system has proven effective:

- Starting eluent: 95:5 hexane/ethyl acetate

- Gradient to: 70:30 hexane/ethyl acetate

- Rf value of target compound: 0.35-0.40 in 80:20 hexane/ethyl acetate

Synthetic Route Optimization

Temperature Control Parameters

Temperature control proves critical throughout the synthesis:

| Reaction Step | Optimal Temperature (°C) | Duration |

|---|---|---|

| Acid chloride formation | 65-70 | 2-3 hours |

| Coupling reaction initiation | 0-5 | 30-60 minutes |

| Coupling completion | 20-25 | 2-4 hours |

| Workup procedures | <40 | Variable |

Solvent Selection Criteria

Solvent choice significantly impacts reaction efficiency:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Tetrahydrofuran | Good solubility, anhydrous conditions | Peroxide formation concerns |

| Dichloromethane | Excellent for acid chlorides | Environmental concerns |

| Acetonitrile | Polar, good for coupling | Limited solubility for some intermediates |

| Toluene | High-temperature capability | Poor solvent for polar intermediates |

Alternative Synthetic Approaches

Direct Carbonylation Methods

Direct carbonylation offers an alternative synthetic route:

- Palladium-catalyzed carbonylation of 5-bromofuran under CO atmosphere

- Trapping with 4-cyclopropylidenepiperidine to form the amide bond directly

- Purification to yield the target compound

This methodology typically employs:

Solid-Phase Synthesis Approach

For research applications, solid-phase synthesis may offer advantages:

- Immobilization of either the furan or piperidine component on a solid support

- Step-wise elaboration and coupling

- Cleavage from the resin to yield the target molecule

This approach facilitates:

- Simplified purification (washing of solid support)

- Potential for parallel synthesis of analogs

- Reduced solvent consumption

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of the target compound typically includes:

¹H NMR spectroscopy: Key diagnostic signals include:

- Furan protons at δ 6.4-7.1 ppm

- Piperidine protons at δ 1.5-3.8 ppm

- Cyclopropylidene protons at δ 0.8-1.2 ppm

¹³C NMR spectroscopy: Characteristic signals:

- Carbonyl carbon at δ 160-165 ppm

- Furan carbons at δ 110-150 ppm

- Cyclopropylidene carbons at δ 115-125 ppm and 2-10 ppm

Mass spectrometry: Molecular ion pattern showing characteristic bromine isotope distribution

Chromatographic Analysis

Quality control typically employs:

HPLC analysis:

- C18 reverse-phase column

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 254 and 280 nm

- Typical retention time: 10-12 minutes under standard conditions

GC-MS analysis:

- DB-5 or equivalent column

- Temperature program: 50-280°C

- Carrier gas: Helium

- Typical retention time: 15-18 minutes

化学反応の分析

Types of Reactions

-

Oxidation: : The furan ring in (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of furan-2,5-dicarboxylic acid derivatives.

-

Reduction: : The compound can also undergo reduction reactions, particularly at the bromine substituent, using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

-

Substitution: : The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂SO₄

Reduction: LiAlH₄, H₂/Pd

Substitution: NaNH₂, RSH, ROH

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives

Reduction: 5-Hydroxyfuran derivatives

Substitution: Various substituted furan derivatives

科学的研究の応用

(5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone has several applications in scientific research:

-

Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

-

Biological Studies: : Researchers use this compound to study its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

-

Industrial Applications: : It is used in the development of new materials with specific chemical properties, such as polymers and catalysts.

作用機序

The mechanism of action of (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The bromine atom and cyclopropylidene group may enhance the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Structural Analogs and Key Features

The compound is compared to three analogs (Table 1):

- 7b: (5-Bromo-2-methoxyphenyl)(5-bromofuran-2-yl)methanone

- 7c: (5-Bromofuran-2-yl)(3-hydroxy-4-methoxyphenyl)methanone

- Y203-5296: (azepan-1-yl)(5-bromofuran-2-yl)methanone

Table 1: Comparative Physicochemical Properties

*Calculated molecular weight. †Estimated based on structural similarity to Y203-5294.

Structural and Functional Differences

Core Heterocycles :

- The target compound features a 6-membered piperidine ring with a cyclopropylidene substituent, introducing ring strain and planar rigidity. This contrasts with Y203-5296’s 7-membered azepane ring, which likely enhances flexibility .

- Analogs 7b and 7c replace the amine ring with substituted phenyl groups, prioritizing aromatic interactions over nitrogen-based hydrogen bonding .

7b and 7c include methoxy and hydroxy groups, which increase polarity and hydrogen-bonding capacity, likely affecting solubility and target binding .

Bromine Positioning :

All compounds retain bromine at the furan 5-position, a conserved feature suggesting shared electronic profiles (e.g., electrophilic reactivity) critical for bioactivity.

Bioactivity and Structure-Activity Relationships (SAR)

- Rigidity vs. Flexibility : The cyclopropylidene group in the target compound may restrict conformational freedom, favoring selective interactions with sterically sensitive biological targets compared to Y203-5296’s flexible azepane .

- Aromatic vs.

- logP Implications : The target compound’s estimated logP (~3.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than Y203-5296 (logP 2.87) and the polar 7c (logP likely <2.5).

生物活性

Structure

The chemical structure of (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone can be represented as follows:

- IUPAC Name : (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone

- Molecular Formula : C_{12}H_{14}BrN_{2}O_{2}

- Molecular Weight : Approximately 284.15 g/mol

Physical Properties

The compound is characterized by its solid form at room temperature and exhibits a molecular weight conducive to various biological interactions.

Research indicates that compounds with furan and piperidine moieties often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of bromine in the furan ring may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar brominated furan derivatives. For instance, compounds featuring the furan ring have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data for (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Potential

Emerging research has highlighted the anticancer potential of furan derivatives. A study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Neuropharmacological Effects

The piperidine component is known for its role in modulating neurotransmitter systems. Preliminary research suggests that derivatives like (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone may exhibit anxiolytic or antidepressant effects by acting on serotonin receptors. Further studies are warranted to elucidate these effects.

Study 1: Antimicrobial Activity

In a comparative study, several brominated furan derivatives were tested against common pathogens. The results indicated that compounds with higher bromination levels exhibited enhanced antibacterial activity. While (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone was not directly tested, it is hypothesized to follow this trend based on structural analysis.

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on a panel of cancer cell lines using derivatives similar to (5-Bromofuran-2-yl)(4-cyclopropylidenepiperidin-1-yl)methanone. The results showed IC50 values in the micromolar range for several compounds, indicating significant potential for further development as anticancer agents.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against Staphylococcus aureus | [Research Study 1] |

| Cytotoxicity | IC50 values in micromolar range | [Research Study 2] |

| Neuropharmacological | Potential anxiolytic effects | [Literature Review] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。